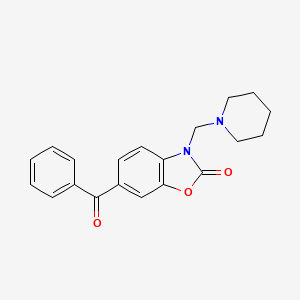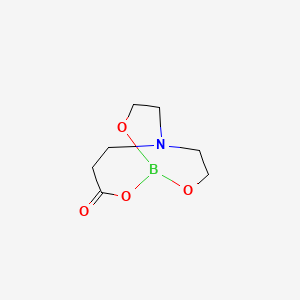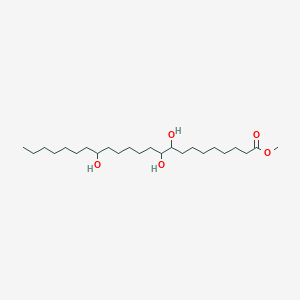
Methyl 9,10,16-trihydroxytricosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9,10,16-trihydroxytricosanoate is a chemical compound with the molecular formula C24H48O5 It is a methyl ester derivative of tricosanoic acid, featuring three hydroxyl groups at the 9th, 10th, and 16th positions on the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9,10,16-trihydroxytricosanoate typically involves the esterification of tricosanoic acid with methanol in the presence of an acid catalyst. The hydroxyl groups are introduced through selective hydroxylation reactions. Common reagents for hydroxylation include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by hydroxylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through distillation and recrystallization techniques.
化学反応の分析
Types of Reactions
Methyl 9,10,16-trihydroxytricosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of triketones or tricarboxylic acids.
Reduction: Formation of tricosanol derivatives.
Substitution: Formation of tricosanoate esters or ethers.
科学的研究の応用
Methyl 9,10,16-trihydroxytricosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydroxylation reactions.
Biology: Investigated for its role in lipid metabolism and as a biomarker in certain biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of Methyl 9,10,16-trihydroxytricosanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing tricosanoic acid, which may participate in metabolic pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Methyl tricosanoate: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Methyl 9,10-dihydroxytricosanoate: Contains two hydroxyl groups, offering different reactivity and applications.
Methyl 16-hydroxytricosanoate: Features a single hydroxyl group, limiting its potential interactions compared to Methyl 9,10,16-trihydroxytricosanoate.
Uniqueness
This compound is unique due to the presence of three hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
105959-59-9 |
|---|---|
分子式 |
C24H48O5 |
分子量 |
416.6 g/mol |
IUPAC名 |
methyl 9,10,16-trihydroxytricosanoate |
InChI |
InChI=1S/C24H48O5/c1-3-4-5-7-11-16-21(25)17-12-10-14-19-23(27)22(26)18-13-8-6-9-15-20-24(28)29-2/h21-23,25-27H,3-20H2,1-2H3 |
InChIキー |
IAKJUXAGKHGVDN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCCCCC(C(CCCCCCCC(=O)OC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
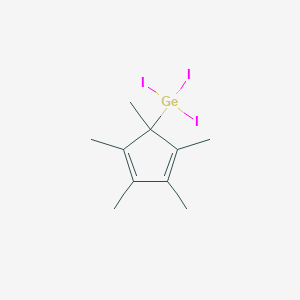

![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
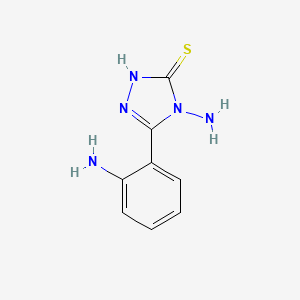
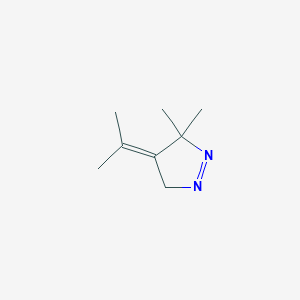
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
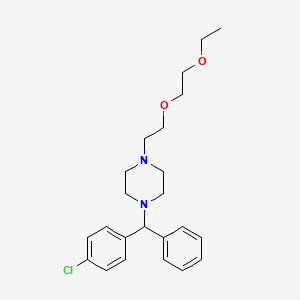
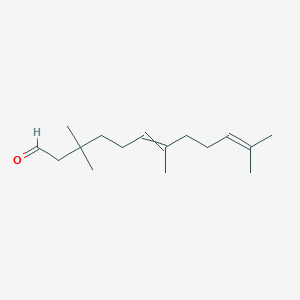

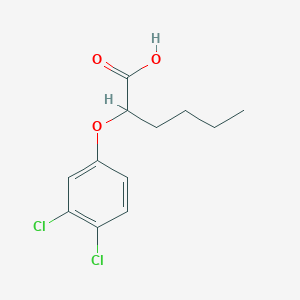
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
